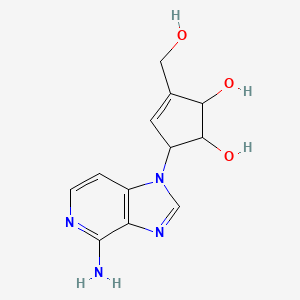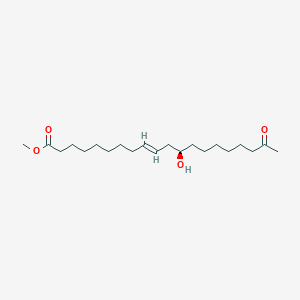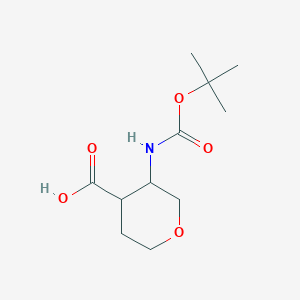![molecular formula C40H25N3 B13387712 2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)
2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
The synthesis of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine typically involves the reaction of guanidine and chalcones under basic conditions . The process includes the following steps:
Formation of Chalcones: Chalcones are synthesized through the Claisen-Schmidt condensation of appropriate aromatic aldehydes and ketones.
Reaction with Guanidine: The chalcones are then reacted with guanidine in the presence of a base to form the desired triazine derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroquinone derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine has a wide range of scientific research applications, including:
Organic Electronics: It is used as a blue light-emitting material in OLEDs due to its excellent thermal and photophysical properties
Solar Cells: The compound is employed in the development of non-fullerene organic solar cells as an electron acceptor.
Electroluminescent Devices: It serves as a blue-emitting material in various electroluminescent devices.
Gas Absorbents:
Mecanismo De Acción
The mechanism of action of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The compound has a delocalized highest occupied molecular orbital (HOMO) and a low-lying lowest unoccupied molecular orbital (LUMO), which facilitate efficient charge transfer and light emission . The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs, leading to efficient electroluminescence .
Comparación Con Compuestos Similares
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine can be compared with other similar compounds such as:
9,9’-Spirobi[fluoren]-2-ylboronic acid: This compound is used in the synthesis of conjugated polymers and has similar structural properties.
9,9’-Spirobi[fluoren]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This derivative is used in organic electronics and has applications in the fabrication of perovskite solar cells.
9,9’-Spirobi[fluoren]-cored perylenediimide derivatives: These compounds are used as non-fullerene acceptors in organic solar cells and have similar electronic properties.
The uniqueness of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine lies in its high photoluminescence quantum yield and its ability to act as a TADF emitter, making it highly efficient for use in OLEDs .
Propiedades
Fórmula molecular |
C40H25N3 |
|---|---|
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
2,4-diphenyl-6-(9,9'-spirobi[fluorene]-4'-yl)-1,3,5-triazine |
InChI |
InChI=1S/C40H25N3/c1-3-14-26(15-4-1)37-41-38(27-16-5-2-6-17-27)43-39(42-37)31-21-13-25-35-36(31)30-20-9-12-24-34(30)40(35)32-22-10-7-18-28(32)29-19-8-11-23-33(29)40/h1-25H |
Clave InChI |
GVLJEOHJEAXLTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C5=CC=CC=C5C6(C4=CC=C3)C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)

![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)
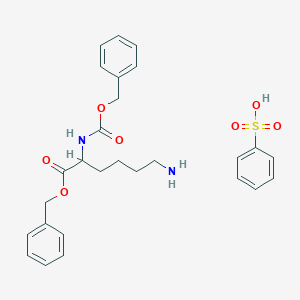
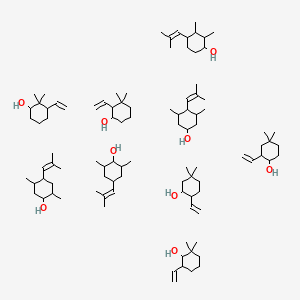
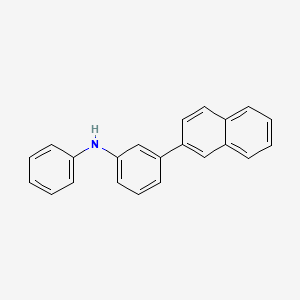
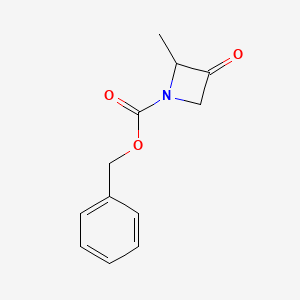

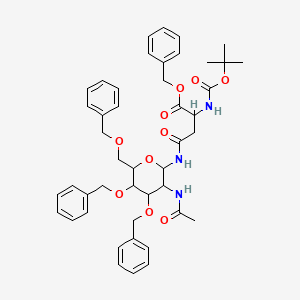
![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)
